Product packaging for Docosane-1,3-diol(Cat. No.:)

Docosane-1,3-diol

Cat. No.: B1247553
M. Wt: 342.6 g/mol
InChI Key: KZKOEECJTCKILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosane-1,3-diol is a long-chain aliphatic diol characterized by a 22-carbon backbone with hydroxyl groups on the first and third carbons. This unique structure, featuring both primary and secondary alcohols, makes it a valuable and versatile building block in organic synthesis and materials science research. The long hydrocarbon chain contributes significant lipophilicity, while the two hydroxyl groups are readily available for a wide range of chemical transformations. As a research intermediate, this compound is primarily used in the development of novel polymers, such as long-chain polyesters and polyurethanes, where it can impart flexibility and influence thermal properties. Its potential applications also extend to the synthesis of specialized surfactants, lubricants, and lipid-based molecular constructs. This product is intended for research purposes only and is not for human or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O2 B1247553 Docosane-1,3-diol

Properties

Molecular Formula

C22H46O2

Molecular Weight

342.6 g/mol

IUPAC Name

docosane-1,3-diol

InChI

InChI=1S/C22H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)20-21-23/h22-24H,2-21H2,1H3

InChI Key

KZKOEECJTCKILD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(CCO)O

Origin of Product

United States

Synthetic Methodologies for Docosane 1,3 Diol and Its Homologues

Chemo-Catalytic Synthesis Routes for 1,3-Diols

The chemo-catalytic synthesis of 1,3-diols offers a powerful alternative to biological and enzymatic processes, providing access to a wide range of structures with high levels of control over stereochemistry. uu.nlrsc.org These methods often involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming and reduction steps.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral 1,3-diols. sctunisie.org This approach typically involves the reduction of a β-hydroxy ketone or a 1,3-diketone precursor using a chiral catalyst.

Ruthenium-based catalysts, in particular, have demonstrated significant utility in these transformations. For instance, the use of RuCl₃ in combination with achiral monophosphines like triphenylphosphine (B44618) (PPh₃) has been shown to be an effective system for the diastereoselective reduction of enantioenriched β-hydroxy ketones, yielding 1,3-anti-diols with high diastereoselectivity. acs.org In contrast, employing a different phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), can lead to a moderate preference for the syn-diol product. acs.org

A notable advancement in this area is the development of dynamic kinetic resolution (DKR) processes. nih.gov One such process combines enzymatic transesterification with ruthenium-catalyzed epimerization. nih.gov This one-pot method allows for the conversion of racemic mixtures of syn/anti-1,3-diols into enantiomerically pure syn-1,3-diacetates in good yields and with excellent enantioselectivities. nih.gov

Catalyst SystemSubstrateProductDiastereoselectivity (dr)Enantiomeric Excess (ee)Reference
RuCl₃/PPh₃Enantioenriched β-hydroxy ketones1,3-anti-diolsHigh- acs.org
RuCl₃/PCy₃Enantioenriched β-hydroxy ketones1,3-syn-diolsModerate- acs.org
CALB / Ru-catalystRacemic 1,3-diolssyn-1,3-diacetates>90% syn>99% nih.gov

Table 1: Asymmetric Hydrogenation and Dynamic Kinetic Resolution for 1,3-Diol Synthesis.

Diastereoselective Reduction Strategies from Precursors

The diastereoselective reduction of β-hydroxy ketones is a cornerstone for the synthesis of 1,3-diols, allowing for precise control over the relative stereochemistry of the two hydroxyl groups. nih.govnih.gov Several named reactions have become standard protocols for achieving either syn or anti diastereoselectivity.

The Narasaka-Prasad reduction is a widely used method to obtain syn-1,3-diols. nih.govnih.govwikipedia.org This reaction employs a boron chelating agent, such as BBu₂OMe, to form a six-membered ring intermediate with the β-hydroxy ketone. wikipedia.org Subsequent intermolecular hydride delivery from a reducing agent like sodium borohydride (B1222165) (NaBH₄) occurs from the axial position, leading to the formation of the syn-diol. wikipedia.org While highly effective, this method often requires cryogenic temperatures to achieve high diastereoselectivity. nih.govnih.gov

Conversely, the Evans-Saksena reduction provides access to anti-1,3-diols. wikipedia.org This method utilizes tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃) as the reducing agent. wikipedia.org The reaction proceeds through an intramolecular hydride delivery mechanism from the boron reagent, which is chelated to the β-hydroxy group, resulting in the formation of the anti-diol. wikipedia.org

Recent research has also explored the use of other reagents to achieve high stereoselectivity. For example, a terphenylboronic acid has been employed for the stereoselective reduction of both acyclic and cyclic β-hydroxy ketones to furnish syn-1,3-diols with high selectivity. oup.com

Reduction MethodPrecursorProduct DiastereomerKey Reagent(s)Reference
Narasaka-Prasadβ-hydroxy ketonesyn-diolBBu₂OMe, NaBH₄ nih.govnih.govwikipedia.org
Evans-Saksenaβ-hydroxy ketoneanti-diolMe₄NHB(OAc)₃ wikipedia.org
Terphenylboronic acid mediatedβ-hydroxy ketonesyn-diolTerphenylboronic acid, reducing agent oup.com

Table 2: Comparison of Diastereoselective Reduction Methods for 1,3-Diol Synthesis.

Carbon-Carbon Bond-Forming Reactions

The construction of the carbon backbone of docosane-1,3-diol and its homologues can be achieved through various carbon-carbon bond-forming reactions, which simultaneously set the stage for the introduction of the 1,3-diol functionality.

The aldol (B89426) reaction is a fundamental and powerful tool for the formation of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. wikipedia.orgnih.gov By carefully selecting the reaction partners and catalysts, it is possible to control the stereochemistry of the newly formed stereocenters.

Organocatalysis has emerged as a particularly effective strategy for asymmetric aldol reactions. Proline and its derivatives are commonly used as catalysts to promote the reaction between a ketone and an aldehyde, often with high enantioselectivity. nih.govacs.org For instance, a novel proline-derived organocatalyst, in conjunction with Cu(OTf)₂, has been successfully used in a DMSO-H₂O mixture to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). nih.govacs.org These intermediates can then be reduced to the corresponding chiral 1,3-diols. nih.govacs.org

Boron-mediated aldol reactions are also widely employed, especially in the synthesis of complex polyketide natural products. scispace.com These reactions offer excellent substrate control, allowing for the creation of specific stereoisomers. For example, in the total synthesis of discodermolide, boron-mediated aldol reactions of chiral ethyl ketones were used to establish the absolute stereochemistry of key fragments. scispace.com Subsequent lithium-mediated aldol coupling and in situ reduction yielded a crucial 1,3-diol intermediate. scispace.com

A more direct approach to 1,3-diols involves the functionalization of a C-H bond at the γ-position relative to an existing alcohol. This can be achieved through controlled, radical-mediated processes. nih.govacs.org One such method is inspired by the Hofmann-Löffler-Freytag (HLF) reaction. acs.orglookchem.com

In this strategy, an alcohol is first converted to a trifluoroethyl carbamate (B1207046). nih.govacs.org This directing group facilitates a 1,6-hydrogen atom transfer via a carbamoyl (B1232498) radical, leading to the selective halogenation of a C-H bond. Subsequent cyclization and hydrolysis then furnish the desired 1,3-diol. acs.orgnih.gov This methodology has been successfully applied to the synthesis of various 1,3-diols, including benzylic and tertiary diols, and has proven useful in the synthesis of natural products. acs.orglookchem.comnih.gov

Substrate TypeKey TransformationProductDiastereoselectivityReference
Benzylic AlcoholHLF-type reaction1,3-Benzylic diolModerate to good acs.orglookchem.com
Tertiary AlcoholHLF-type reaction1,3-Tertiary diol- acs.org

Table 3: Radical-Mediated C-H Functionalization for 1,3-Diol Synthesis.

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a versatile method for constructing 1,3-diol derivatives. thieme-connect.comwikipedia.orgjkchemical.com The outcome of the reaction is highly dependent on the reaction conditions. In the presence of water, the reaction typically yields 1,3-diols. wikipedia.org

Lewis acids and Brønsted acids are commonly used to promote this transformation. thieme-connect.comacs.org Molecular iodine has also been shown to be an effective catalyst, particularly when used in conjunction with pyridinium (B92312) bis(trifluoromethanesulfonyl)imide (TFSI) salts. thieme-connect.com This catalytic system allows for the smooth condensation of styrenes with aliphatic aldehydes to produce 1,3-dioxanes, which can then be hydrolyzed to the corresponding 1,3-diols. thieme-connect.com

The Prins reaction can be adapted to achieve stereocontrol. For example, a silyl-Prins reaction has been utilized in the synthesis of a cis-2,6-dihydropyran derivative, a key intermediate for a natural product. researchgate.net Furthermore, the Prins cyclization has been successfully employed for the stereocontrolled synthesis of polyketide precursors containing anti-1,3-diol units. researchgate.net

CatalystSubstratesProductYieldDiastereomeric Ratio (dr)Reference
I₂ (catalytic) / Pyridinium TFSIStyrenes, Aliphatic aldehydesrac-1,3-dioxanesup to 92%up to 82:18 thieme-connect.com
CeO₂Isobutene, Formaldehyde3-methyl-1,3-butanediol-- mdpi.com

Table 4: Examples of Prins Reaction Applications for 1,3-Diol Synthesis.

Radical-Mediated C-H Functionalization

Chain Elongation Protocols for Long-Chain Diols

The construction of long-chain 1,3-diols, such as this compound and other polyketide structures, can be efficiently achieved through iterative chain elongation protocols. rsc.orgrsc.org This strategy relies on the use of chiral building blocks that introduce stereochemical information in a controlled manner during the extension of the carbon chain. rsc.org A modular approach allows for the synthesis of all possible stereoisomers of a growing 1,3-polyol chain by repeatedly applying a sequence of simple reactions. rsc.orgrsc.org

A notable example involves a versatile process for constructing 1,3-polyols using novel four-carbon chiral building blocks. rsc.orgrsc.org These building blocks are designed to install a four-carbon unit with two defined stereogenic centers in just four synthetic steps per iteration cycle. rsc.orgrsc.org The general sequence for one elongation cycle can be summarized as follows:

Carbon-Carbon Bond Formation: An aldol-type reaction between a chiral phosphine oxide building block and an aldehyde. rsc.org

Diastereoselective Reduction: The resulting β-hydroxy ketone is reduced to form either a syn- or anti-1,3-diol. The choice of reducing agent, such as Et₂BOMe/NaBH₄ for syn-diols, dictates the stereochemical outcome. rsc.org

Protection: The newly formed diol is protected, often as an acetonide, to allow for further transformations. rsc.org

Deprotection/Oxidation: The terminal olefin of the building block is cleaved (e.g., via ozonolysis) to yield a new aldehyde, which is then ready for the next iteration cycle. rsc.org

This iterative process has been successfully applied to generate all eight diastereomers of a tetraol skeleton, demonstrating its robustness and modularity. rsc.org While this method has been demonstrated for complex polyol synthesis, its principles are directly applicable to the synthesis of long aliphatic chains like that in this compound by starting with an appropriate long-chain aldehyde. rsc.org

Table 1: Four-Step Iterative Chain Elongation Cycle

Step Reaction Reagents & Conditions Purpose
1 Aldol Addition Chiral phosphine oxide, LDA, THF, -78 °C Forms C-C bond, introduces first stereocenter
2 Diastereoselective Reduction Me₄NBH(OAc)₃ (for anti) or Et₂BOMe/NaBH₄ (for syn) Forms second stereocenter, creating the 1,3-diol unit
3 Protection Acetonide formation Protects the diol for subsequent steps

Biocatalytic and Chemoenzymatic Synthesis of Chiral 1,3-Diols

Biocatalysis offers a powerful and environmentally benign approach for the stereoselective synthesis of chiral 1,3-diols. researchgate.netrsc.org Enzymes, with their inherent high stereoselectivity, can operate under mild reaction conditions, often in aqueous media, avoiding the need for harsh reagents or complex protecting group chemistry. researchgate.netmdpi.com These methods are particularly valuable for producing enantiomerically pure 1,3-diols, which are crucial building blocks for many natural products and pharmaceutical agents. rsc.orgresearchgate.net The combination of biocatalysis with traditional chemical catalysis in chemoenzymatic systems further expands the synthetic possibilities, allowing for the creation of multiple stereogenic centers with high control. nih.govrsc.org

Enzyme-Catalyzed Stereoselective Reductions

One of the most effective biocatalytic methods for synthesizing chiral 1,3-diols is the stereoselective reduction of β-hydroxy ketones or 1,3-diketones. thieme-connect.comnih.gov Alcohol dehydrogenases (ADHs) are frequently employed for this purpose, as they can exhibit high enantioselectivity and diastereoselectivity. researchgate.netrsc.org By selecting an appropriate ADH, often from a commercially available kit, it is possible to selectively produce a desired stereoisomer of the 1,3-diol. nih.gov

The process typically involves the reduction of a ketone functional group to a secondary alcohol. In the case of a 1,3-diketone, the reduction can sometimes proceed in a stepwise manner, allowing for the isolation of the intermediate β-hydroxy ketone or its direct conversion to the diol. acs.orgrsc.org For the reduction of β-hydroxy ketones, the enzyme selectively reduces the carbonyl group, creating the second stereocenter of the 1,3-diol moiety with a specific configuration relative to the existing hydroxyl group. nih.govd-nb.info The success of these reductions often relies on an efficient cofactor regeneration system, such as using a sacrificial alcohol like isopropanol (B130326) or a glucose/glucose dehydrogenase system to recycle the nicotinamide (B372718) cofactor (NADH or NADPH). rsc.orgnih.gov

Table 2: Examples of Enzyme-Catalyzed Stereoselective Reductions for 1,3-Diol Synthesis

Substrate Enzyme/Catalyst System Product Stereoselectivity Reference
1-Aryl-1,3-diketones Bovine/Human Serum Albumin, NaBH₄ anti-1,3-diols up to 96% de rsc.org
4-(4-chlorophenyl)-4-hydroxybutan-2-one Alcohol Dehydrogenase (ADH) (1S,3S)-1-(4-chlorophenyl)butane-1,3-diol >99% ee, >99% de researchgate.netresearchgate.net
Racemic β-hydroxy ketones Ketoreductases (KREDs) Chiral 1,3-diols High stereoselectivity researchgate.net

Enzymatic Desymmetrization of Meso Compounds

The enzymatic desymmetrization of prochiral or meso-1,3-diols is another elegant strategy to obtain enantiomerically enriched compounds. researchgate.netthieme-connect.com This method involves the enantiotopic differentiation of two chemically equivalent but stereotopically different functional groups in a meso substrate. mdpi.com Lipases are commonly used enzymes for this purpose, typically catalyzing the selective acylation of one of the two hydroxyl groups in a meso-1,3-diol. mdpi.comresearchgate.net

This process yields a monoacylated product with high enantiomeric excess, which can then be separated from the unreacted diol or the diacylated byproduct. oup.com The reaction is often carried out using an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate. Conversely, the reverse reaction, the enantioselective hydrolysis of a meso-1,3-diacetate, can also be employed to achieve desymmetrization. mdpi.com The choice between acylation and hydrolysis, along with the selection of the specific enzyme, can provide access to either enantiomer of the chiral monoester product. mdpi.comoup.com While highly effective for cyclic meso-diols, this strategy is also applicable to acyclic substrates. researchgate.netoup.com

Table 3: Enzymatic Desymmetrization of meso-1,3-Diols

Substrate Enzyme Reaction Type Product Enantiomeric Excess (ee) Reference
cis-4-Cyclopentene-1,3-diol Lipase Acylative desymmetrization (1S, 4R)-monoacylate Good to excellent oup.com
cis-2,4-dihydroxycyclopentene diacetate Pig Liver Esterase (PLE) Hydrolysis (1S,4R)-monoacetate 99% (after crystallization) mdpi.com
Prochiral 2-substituted propane-1,3-diols Lipase Acylation Chiral monoesters High mdpi.com

One-Pot Chemoenzymatic Reaction Systems

To enhance efficiency and reduce the number of intermediate purification steps, one-pot chemoenzymatic reaction systems have been developed. nih.govrsc.org These cascades combine chemical and biological catalysts in the same reaction vessel to perform sequential transformations. rsc.orgnih.gov A common and powerful example is the combination of an asymmetric aldol reaction, catalyzed by a chiral organocatalyst or a metal complex, with an enzyme-catalyzed stereoselective reduction. nih.govrsc.orgnih.gov

In such a system, an aldehyde and a ketone first undergo an aldol condensation to form a chiral β-hydroxy ketone. rsc.orgnih.gov Following this chemical step, an alcohol dehydrogenase (ADH) and its cofactor regeneration system are added to the same pot. nih.govrsc.org The enzyme then reduces the ketone moiety of the aldol product to furnish a chiral 1,3-diol. By carefully selecting the enantiomer of the chemical catalyst and the stereospecificity of the ADH, it is possible to access all four possible stereoisomers of the 1,3-diol product in high yields and with excellent enantio- and diastereoselectivity. nih.govnih.gov This modular approach provides a highly flexible and efficient route to complex chiral molecules from simple achiral precursors. researchgate.netnih.gov

Table 4: One-Pot Chemoenzymatic Synthesis of Chiral 1,3-Diols

Chemical Catalyst Biocatalyst Reaction Sequence Product Stereoisomers Key Features Reference
Chiral Zn²⁺ complex (L- or D-phenylalanyl-pendant) Oxidoreductase (from kit) Enantioselective aldol reaction followed by enantioselective reduction. All four stereoisomers Aqueous system, room temperature, cofactor regeneration. nih.gov
Chiral organocatalyst (e.g., proline derivative) Alcohol Dehydrogenase (ADH) Asymmetric aldol condensation followed by stereospecific reduction. All four stereoisomers accessible Sequential construction of both stereogenic centers. nih.govrsc.orgnih.gov
Pd complex Alcohol Dehydrogenase (ADH) Suzuki cross-coupling followed by asymmetric enzymatic reduction. Chiral biaryl alcohols Aqueous reaction media, demonstrates compatibility of metal and biocatalysts. rsc.org

Chemical Reactivity and Derivatization of Docosane 1,3 Diol

Formation of Cyclic Acetals and Ketals

The 1,3-diol functionality of docosane-1,3-diol is a prime substrate for the formation of cyclic acetals and ketals through reaction with aldehydes and ketones. This reaction is typically catalyzed by acid and is reversible. ucalgary.calibretexts.org The formation of these cyclic structures serves as a common strategy for protecting the diol functional groups during multi-step organic syntheses. libretexts.orgwikipedia.org

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. orgosolver.com One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, the second hydroxyl group of the diol attacks this carbocation, and after deprotonation, the cyclic acetal (B89532) or ketal is formed. ucalgary.calibretexts.org To drive the equilibrium towards the product, water is often removed from the reaction mixture using methods like a Dean-Stark apparatus. uobabylon.edu.iqorganic-chemistry.org

1,3-Dioxolane (B20135) Derivatives

While the reaction of a 1,3-diol like this compound with a carbonyl compound typically forms a six-membered 1,3-dioxane (B1201747) ring, the term "1,3-dioxolane" specifically refers to the five-membered ring formed from a 1,2-diol (such as ethylene (B1197577) glycol). organic-chemistry.orgresearchgate.net However, the literature sometimes uses the term more broadly. The fundamental reaction involves condensing a diol with a ketone or aldehyde. researchgate.netnih.gov For instance, the reaction of diols with ketones can be catalyzed by graphene oxide under ultrasonic irradiation to produce these cyclic derivatives. researchgate.net A variety of acid catalysts, including Brønsted or Lewis acids like p-toluenesulfonic acid, can be employed to facilitate this transformation. organic-chemistry.org

1,3-Dioxane Derivatives

The reaction of this compound with an aldehyde or ketone yields a six-membered heterocyclic ring known as a 1,3-dioxane. organic-chemistry.orgthieme-connect.de This is a standard method for protecting 1,3-diols. lew.ro The reaction is typically performed by refluxing the 1,3-diol and the carbonyl compound in a solvent like benzene (B151609) or toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. lew.ro The formation of the 1,3-dioxane ring introduces a new stereocenter at the original carbonyl carbon (C2 of the dioxane ring), potentially leading to diastereomers. google.com The stereochemistry of these derivatives has been a subject of interest, with NMR studies often used to determine the conformation and the orientation of substituents on the dioxane ring. thieme-connect.delew.ro 1,3-dioxanes generally adopt a chair-like conformation, similar to cyclohexane. thieme-connect.de

General Reactivity of Long-Chain Diols in Organic Transformations

Like other alcohols, long-chain diols such as this compound undergo typical alcohol reactions, including esterification and ether formation. wikipedia.org The presence of two hydroxyl groups allows for the formation of polymers, such as polyesters and polyurethanes, when reacted with appropriate difunctional monomers. wikipedia.org

The long alkyl chain imparts significant non-polar character, affecting solubility and often requiring the use of non-polar organic solvents or specialized conditions for reactions. Oxidation of diols is also a common transformation. Depending on the reagent and the structure of the diol, oxidation can yield hydroxy-aldehydes, hydroxy-ketones, or dicarbonyl compounds. chemistrysteps.com Stronger oxidizing agents can lead to the cleavage of carbon-carbon bonds. masterorganicchemistry.com For example, the biosynthesis of related chlorosulfolipids in the chrysophyte Ochromonas danica is believed to proceed through docosane-1,14-diol, which is formed from the oxidation of docosanoic acid. nih.gov

Derivatization for Enhanced Research Utility and Chromatographic Analysis

The analysis of long-chain diols like this compound by methods such as gas chromatography (GC) is challenging due to their low volatility and high polarity. gcms.cz To overcome this, the hydroxyl groups are converted into less polar, more volatile derivatives. gcms.cztcichemicals.com This process not only improves chromatographic behavior but can also enhance detection sensitivity. nih.govddtjournal.com

The most common derivatization technique is silylation, where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. gcms.cztcichemicals.comresearchgate.net This conversion to a bis-trimethylsilyl ether dramatically increases the compound's volatility, making it suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. tcichemicals.comnih.gov

Common silylating agents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N,O-Bis(trimethylsilyl)acetamide (BSA)

N-Trimethylsilylimidazole (TMSI)

These reactions are often performed in a suitable solvent like pyridine, and sometimes a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent. tcichemicals.com For complex analytes, the derivatization can be a two-step process, such as methoximation followed by silylation, to prevent the formation of multiple isomers from cyclic structures. nih.gov Recent advancements have led to the development of automated silylation methods, which decrease sample preparation time and improve reproducibility for the analysis of long-chain diols. nih.gov

The table below summarizes common derivatization approaches for long-chain diols for analytical purposes.

Analyte Class Derivatizing Agent Derivative Formed Analytical Technique Purpose
Long-Chain DiolsBSTFA, MSTFA, or other silylating agentsTrimethylsilyl (TMS) EthersGC-MS, GC-FIDIncrease volatility, improve peak shape, and enhance thermal stability. gcms.cznih.govnih.gov
1,2- or 1,3-DiolsN-butylboronic acidCyclic Boronate EstersGC-MSForm nonpolar derivatives for improved chromatographic separation. gcms.cz
DihydroxysteroidsIsonicotinoyl azide (B81097) (NA)Pyridyl carbamate (B1207046) derivativesLC-MS/MSEnhance ionization efficiency and allow for sensitive detection. ddtjournal.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Long-Chain Diols

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of long-chain diols. These methods offer high sensitivity and selectivity, allowing for the detection and quantification of these compounds even at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. However, long-chain diols like docosane-1,3-diol possess low volatility and high polarity due to their hydroxyl groups, making them unsuitable for direct GC-MS analysis. To overcome this, a derivatization step is necessary to increase their volatility and thermal stability. gcms.czsigmaaldrich.com

Derivatization Process: Derivatization involves chemically modifying the analyte to produce a new compound with properties that are more amenable to the analytical technique being used. gcms.cz For long-chain diols, the most common derivatization method is silylation. gcms.czsigmaaldrich.com This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com The resulting TMS ethers are significantly more volatile and less polar than the original diol, allowing for their successful separation and detection by GC-MS.

Another derivatization strategy involves the use of phenylboronic acid (PBA), which reacts with 1,2- and 1,3-diols to form cyclic boronate esters. d-nb.inforestek.comnih.gov This method is advantageous due to its rapid reaction time and the ability to be performed in an aqueous phase. d-nb.info

GC-MS Analysis: Once derivatized, the sample is injected into the gas chromatograph. The separation of different long-chain diols and other compounds is typically achieved on a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms). copernicus.orgfrontiersin.orgjksocean.or.kr The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. copernicus.orgfrontiersin.org

As the derivatized diols elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint. For the TMS derivatives of long-chain diols, characteristic fragment ions are monitored to identify and quantify the compounds. For instance, specific ions are often monitored in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for diols of different chain lengths. copernicus.orgfrontiersin.org

A more advanced technique, GC-MS/MS in multiple reaction monitoring (MRM) mode, offers even greater specificity and lower limits of quantification by monitoring a specific fragmentation of a selected precursor ion. nih.govcompendiumkustenzee.be This is particularly useful for analyzing complex samples where co-eluting compounds might interfere with the analysis. nih.govcompendiumkustenzee.be

Table 1: GC-MS Parameters for Long-Chain Diol Analysis
ParameterTypical ConditionReference
Derivatization ReagentBSTFA (silylation), Phenylboronic Acid (boronation) sigmaaldrich.comd-nb.info
GC ColumnDB-5ms or equivalent (e.g., CP-Sil5CB) copernicus.orgjksocean.or.kr
Oven Temperature ProgramInitial hold at ~70°C, ramp up to ~320°C copernicus.orgfrontiersin.org
Ionization ModeElectron Impact (EI) at 70 eV copernicus.orgfrontiersin.org
MS Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) copernicus.orgfrontiersin.orgnih.govcompendiumkustenzee.be

Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative to GC-MS, particularly because it often does not require derivatization. compendiumkustenzee.bevliz.be This eliminates a time-consuming step in sample preparation and avoids potential side reactions. compendiumkustenzee.be

LC-MS Analysis: In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs on a column packed with a stationary phase as a mobile phase (a mixture of solvents) is pumped through. For long-chain diols, reversed-phase chromatography is commonly used.

UHPLC-HRMS for Enhanced Analysis: Ultra-high-performance liquid chromatography (UHPLC) utilizes smaller particle sizes in the column packing, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govcompendiumkustenzee.bevliz.be When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS offers highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. nih.govcompendiumkustenzee.bevliz.bevliz.be This is a significant advantage when analyzing complex environmental or biological samples.

Studies have shown that UHPLC-HRMS can achieve low limits of quantification for long-chain diols, making it a highly sensitive technique. nih.govcompendiumkustenzee.be Furthermore, it allows for the simultaneous analysis of different classes of lipid biomarkers, such as alkenones and glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), which can save considerable sample preparation and analysis time. nih.govcompendiumkustenzee.be

Table 2: Comparison of Chromatographic Techniques for Long-Chain Diol Analysis
TechniqueDerivatization RequiredKey AdvantagesReference
GC-MSYes (typically silylation or boronation)Well-established, good for volatile compounds, extensive libraries. d-nb.infocopernicus.org
GC-MS/MS (MRM)YesHigh specificity, low limits of quantification, reduced interference. nih.govcompendiumkustenzee.be
UHPLC-HRMSNoHigh sensitivity and accuracy, no derivatization, simultaneous analysis of multiple lipid classes. nih.govcompendiumkustenzee.bevliz.bevliz.be

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules, including the relative and absolute stereochemistry of chiral centers. leibniz-fmp.de For 1,3-diols like this compound, NMR is crucial for distinguishing between syn and anti diastereomers.

A powerful strategy for determining the relative stereochemistry of 1,3-diols involves their conversion to acetonide derivatives. univ-lemans.frnmrwiki.orgacs.orgwordpress.com The diol is reacted with acetone (B3395972) or 2,2-dimethoxypropane (B42991) to form a six-membered cyclic ketal. acs.org The conformation of this ring, and consequently the chemical shifts of the acetonide carbons in the ¹³C NMR spectrum, are dependent on the stereochemistry of the original diol. univ-lemans.frnmrwiki.orgacs.org

Syn-1,3-diols form acetonides that preferentially adopt a chair conformation. In this conformation, the two methyl groups of the acetonide are in axial and equatorial positions, resulting in distinct signals in the ¹³C NMR spectrum, typically around 30 ppm and 19 ppm. univ-lemans.fracs.org

Anti-1,3-diols form acetonides that exist in a twist-boat conformation. This results in the two methyl groups being in similar chemical environments, leading to ¹³C NMR signals that are close together, usually in the 24-25 ppm range. univ-lemans.fr

This correlation between the ¹³C chemical shifts of the acetonide methyl groups and the diol stereochemistry is a reliable method for stereochemical assignment. univ-lemans.frnmrwiki.org Two-dimensional NMR techniques, such as DQF-COSY, HMQC, and ROESY, can be used to unambiguously assign the signals and confirm the structure of polyol chains. acs.org

In addition to the acetonide method, direct analysis of the diol using ¹H and ¹³C NMR can provide valuable structural information. researchgate.netnih.gov The chemical shifts and coupling constants of the protons on the chiral carbons and the attached hydroxyl groups are sensitive to the molecule's conformation and stereochemistry. nih.govresearchgate.netnih.gov

Table 3: ¹³C NMR Chemical Shifts for Stereochemical Determination of 1,3-Diol Acetonides
Diol StereochemistryAcetonide ConformationAcetonide Methyl ¹³C Chemical Shifts (ppm)Reference
synChair~30 (axial) and ~19 (equatorial) univ-lemans.fracs.org
antiTwist-Boat~24-25 (both) univ-lemans.fr

Complementary Spectroscopic and Diffraction Techniques for Structural Analysis

While chromatography and NMR are the primary tools for the characterization of this compound, other spectroscopic and diffraction techniques provide complementary information about its structure.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. discoveryjournals.orgsaudijournals.com For this compound, the IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, indicating hydrogen bonding. researchgate.net Strong bands corresponding to C-H stretching vibrations of the long alkyl chain would be observed around 2850-2960 cm⁻¹. discoveryjournals.org Bending vibrations for CH₂ groups (scissoring and rocking) are also expected. researchgate.net

X-ray Diffraction: X-ray diffraction (XRD) is a powerful technique for determining the crystal structure of solid materials. For long-chain diols, XRD can provide information on how the molecules pack in the solid state, including the arrangement of the long alkyl chains and the hydrogen-bonding networks between the hydroxyl groups. figshare.comacs.orgresearchgate.netjournals.co.za Studies on similar long-chain alkane-α,ω-diols have revealed that they can exhibit polymorphism, meaning they can exist in different crystal structures. figshare.comacs.org The diffraction patterns provide data on the unit cell dimensions and the spacing between molecular layers. journals.co.za

Research Applications and Potential Functional Roles of Docosane 1,3 Diol

Role as Chiral Building Blocks in Complex Organic Synthesis

The 1,3-diol motif is a prevalent structural feature in a multitude of natural products, particularly polyketides. nih.govrsc.org The stereocontrolled synthesis of these diols is therefore a critical aspect of synthetic organic chemistry. nih.govnih.gov Chiral 1,3-diols, including derivatives of docosane-1,3-diol, serve as valuable building blocks, providing a stereochemically defined starting point for the construction of more complex molecules. orgsyn.orgrsc.orgnih.gov

The synthesis of these chiral diols can be approached through various strategies, including catalyst-controlled asymmetric reactions and substrate-controlled asymmetric induction. nih.gov For instance, enantiopure 1,2:4,5-diepoxypentanes have been utilized as intermediates to create anti-1,3-diol motifs, which are foundational for synthesizing complex natural products. orgsyn.org These methods allow for the controlled addition of nucleophiles to generate either symmetric or asymmetric 1,3-diols. orgsyn.org The resulting chiral diols are not only integral to the synthesis of polyketide natural products but have also found applications in the synthesis of alkaloids and terpenes. orgsyn.org

Furthermore, the development of methods for the synthesis of cyclic 1,3-diols has expanded their utility as scaffolds for creating spatially diverse small molecule libraries, which are crucial in drug discovery. rsc.orgnih.gov These scaffolds allow for the systematic placement of various functional groups in three-dimensional space, enhancing the potential for interaction with biological targets. rsc.org

Application in Polymer Science and Advanced Materials Development

Long-chain diols, such as this compound, are fundamental monomers in the synthesis of polyesters through condensation polymerization. science-revision.co.uk In this process, the two hydroxyl groups of the diol react with a dicarboxylic acid to form ester linkages, releasing a small molecule like water and building a long polymer chain. science-revision.co.uk The properties of the resulting polyester, such as durability, wrinkle resistance, and drying speed, are influenced by the specific diol and dicarboxylic acid used. science-revision.co.uk

Research into poly(trimethylene terephthalate) (PTT) analogues has demonstrated how modifying the 1,3-propanediol (B51772) unit, a shorter-chain relative of this compound, can alter the properties of the resulting polyester. rsc.org Introducing alkyl chains to the diol backbone can increase the glass transition temperature (Tg) of the polymer by enhancing chain stiffness. rsc.org This principle suggests that the long chain of this compound could be utilized to impart specific thermal and mechanical properties to polyesters.

Moreover, long-chain diols have been investigated for their potential in creating shape-stabilized phase change materials (SSPCMs). researchgate.net In one study, neopentyl glycol, a polyalcohol, was used as a supporting matrix for docosane (B166348), an n-alkane, to enhance heat storage capacity. researchgate.net This indicates the potential for long-chain diols like this compound to be incorporated into advanced materials for thermal energy storage applications.

Significance as Biological Markers in Environmental and Paleoclimate Studies

Long-chain alkyl diols, including isomers of docosane-diol, have emerged as important biomarkers in environmental and paleoclimatological research. researchgate.net A biomarker is a measurable biological response to environmental factors, providing insights into past and present ecosystems. nih.gov These diols are found in marine sediments and can be used to trace the sources of organic matter. researchgate.net

For example, a homologous series of long-chain 1,3-alkanediols, ranging from C26 to C32, was identified in Miocene fossil leaf deposits, suggesting a biosynthetic link to primary alkanols. researchgate.net The presence and distribution of specific long-chain diols can act as indicators for particular algae species and environmental conditions. researchgate.net For instance, the relative abundance of certain diols has been used to reconstruct past sea surface temperatures and upwelling intensity. researchgate.net

The analysis of these lipid biomarkers in sediment cores allows scientists to infer past environmental changes, such as shifts in vegetation and hydroclimate. researchgate.net While much research has focused on 1,14- and 1,15-diols, the study of 1,3-diols like this compound contributes to a more comprehensive understanding of the complex biogeochemical cycles and their response to climate change. researchgate.netresearchgate.net

Intermediary Roles in Natural Product Synthesis

This compound and its isomers serve as crucial intermediates in the biosynthesis and total synthesis of various natural products. orgsyn.orgresearchgate.net One notable example is the role of docosane-1,14-diol in the biosynthesis of chlorosulfolipids in the alga Ochromonas danica. researchgate.netacs.org The biosynthetic pathway involves the conversion of octadecanoic acid to docosanoic acid, which is then hydroxylated to form 14-hydroxydocosanoic acid and subsequently reduced to docosane-1,14-diol. researchgate.net This diol backbone is then chlorinated to produce a variety of chlorosulfolipids. researchgate.net

In the realm of total synthesis, chemists often utilize 1,3-diol units as key strategic elements. The synthesis of complex molecules like bromodanicalipin A and fluorodanicalipin A involves the creation of 1,3-diol intermediates through multi-step reaction sequences. ethz.ch These syntheses often employ stereoselective methods to control the configuration of the hydroxyl groups, which is critical for the biological activity of the final natural product. ethz.ch The ability to construct these diol intermediates with high precision is a testament to the advanced state of modern organic synthesis. nih.govorgsyn.org

The following table provides a summary of key research findings related to the applications of this compound and related long-chain diols:

Research AreaKey FindingSignificance
Organic Synthesis 1,3-diols are versatile chiral building blocks for polyketides, alkaloids, and terpenes. orgsyn.orgEnables the stereocontrolled synthesis of complex, biologically active natural products.
Polymer Science Long-chain diols are monomers for polyesters, with chain structure influencing polymer properties. science-revision.co.ukrsc.orgAllows for the design of advanced materials with tailored thermal and mechanical characteristics.
Environmental Science Long-chain alkyl diols in sediments serve as biomarkers for organic matter sources and paleoclimate conditions. researchgate.netProvides valuable data for reconstructing past environmental and climatic changes.
Natural Product Synthesis Docosane-1,14-diol is a key biosynthetic precursor to chlorosulfolipids. researchgate.netElucidates the natural pathways for the formation of complex lipids and informs synthetic strategies.

Theoretical and Computational Chemistry Studies on Docosane 1,3 Diol

Molecular Modeling and Conformational Analysis

The long, flexible alkyl chain of docosane-1,3-diol allows it to adopt a multitude of conformations in three-dimensional space. Molecular modeling, particularly conformational analysis, is crucial for understanding the preferred shapes of the molecule, which in turn dictate its physical properties and biological interactions.

Conformational analysis of this compound involves the systematic study of the molecule's energy as a function of the rotation around its single bonds. The most significant rotations are those around the C1-C2 and C2-C3 bonds, which are influenced by the presence of the two hydroxyl groups. The relative orientation of these groups and the alkyl chain can be described by dihedral angles.

The primary conformations of interest arise from staggered arrangements, which are generally lower in energy than eclipsed arrangements due to reduced torsional strain. For the C1-C2-C3-C4 backbone, key conformations include anti-anti, anti-gauche, and gauche-gauche arrangements. Furthermore, the potential for intramolecular hydrogen bonding between the 1- and 3-hydroxyl groups can significantly influence the conformational landscape, potentially stabilizing certain folded conformations. nih.gov

Computational studies on smaller alkane-1,3-diols have shown that the relative populations of different conformers are influenced by both intramolecular forces and the surrounding solvent environment. nih.gov For this compound, it is expected that in non-polar environments, conformations that maximize van der Waals interactions along the alkyl chain would be favored, leading to extended, linear shapes. In contrast, in polar solvents, conformations that allow for intramolecular hydrogen bonding or favorable interactions with the solvent may become more populated.

Table 1: Illustrative Conformational Analysis of the C1-C2-C3-C4 Dihedral Angles in this compound

ConformerDihedral Angle (H-O1-C1-C2)Dihedral Angle (O1-C1-C2-C3)Dihedral Angle (C1-C2-C3-O3)Relative Energy (kcal/mol) (Hypothetical)
Anti-Anti180°180°180°0.00
Anti-Gauche180°180°60°0.6
Gauche-Anti60°180°180°0.9
Gauche-Gauche60°60°60°1.8
H-bonded~60°~60°~60°-1.5

Note: This table is illustrative. Actual energy values would be determined through quantum chemical calculations.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of this compound, which is fundamental to understanding its reactivity and stability. These calculations can determine a wide range of molecular properties.

Key properties that can be calculated include:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This includes bond lengths, bond angles, and dihedral angles.

Electron Distribution: The distribution of electrons within the molecule can be visualized through properties like the electrostatic potential map. This map highlights electron-rich regions (typically around the oxygen atoms of the hydroxyl groups) and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic vibrational modes, such as the O-H and C-O stretching frequencies of the diol functional group.

Table 2: Hypothetical Calculated Properties of this compound using DFT

PropertyValue (Hypothetical)
Bond Length (O1-H)0.97 Å
Bond Length (C1-O1)1.43 Å
Bond Length (C2-C3)1.54 Å
Bond Angle (H-O1-C1)109.5°
Bond Angle (O1-C1-C2)110.0°
Mulliken Charge on O1-0.7 e
Mulliken Charge on C1+0.2 e
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV

Note: These values are illustrative and would be derived from actual quantum chemical calculations.

Simulations of Interactions in Biological or Material Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions within complex environments such as biological membranes or material interfaces. Given its amphiphilic nature, with a polar diol headgroup and a long non-polar tail, this compound is likely to be found in lipidic environments.

An MD simulation of this compound within a model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) would reveal how it orients and integrates within the membrane. It is expected that the hydroxyl groups would position themselves near the polar headgroups of the phospholipids (B1166683) at the water-lipid interface, while the long alkyl chain would align with the hydrophobic tails of the lipids in the membrane core.

Such simulations could be used to investigate:

The effect of this compound on membrane properties, such as membrane thickness, fluidity, and lipid packing.

The formation of hydrogen bonds between the diol's hydroxyl groups and the phosphate (B84403) or carbonyl groups of the phospholipids, as well as with surrounding water molecules.

The potential for this compound to form clusters or domains within the membrane.

Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in a DPPC Bilayer

ParameterValue/Description
System Composition10 molecules of this compound, 128 molecules of DPPC, ~5000 water molecules
Force FieldCHARMM36 for lipids, CGenFF for this compound, TIP3P for water
Simulation Time500 nanoseconds
Temperature310 K (37 °C)
Pressure1 bar
EnsembleNPT (isothermal-isobaric)
AnalysisRadial distribution functions, order parameters, hydrogen bond analysis

Note: This table outlines a typical setup for such a simulation.

Enzyme-Substrate Docking Studies for Biosynthesis Pathways

The biosynthesis of long-chain alkanediols in plants is thought to proceed from very-long-chain fatty acids (VLCFAs) through pathways involving fatty acid elongation (FAE) complexes and subsequent modifications by enzymes such as hydroxylases and reductases. Enzyme-substrate docking is a computational technique used to predict the preferred binding orientation of a substrate to an enzyme's active site.

For this compound, a plausible biosynthetic precursor is docosanoic acid. Docking studies could be employed to investigate the binding of docosanoic acid or a related intermediate to the active site of a putative hydroxylase or reductase. These studies would involve:

Homology Modeling: If the crystal structure of the specific biosynthetic enzyme is not available, a three-dimensional model can be built based on the amino acid sequence and its similarity to enzymes with known structures.

Docking Simulation: The substrate molecule is computationally placed into the active site of the enzyme model in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

The results of such docking studies could identify key amino acid residues in the enzyme's active site that are crucial for substrate recognition and catalysis. For instance, polar residues like serine, threonine, or histidine might be involved in hydrogen bonding with the carboxyl or hydroxyl groups of the substrate, while non-polar residues would interact with the long alkyl chain. This information can guide future experimental work, such as site-directed mutagenesis, to validate the proposed biosynthetic pathway.

Table 4: Hypothetical Key Interacting Residues in the Active Site of a Putative Hydroxylase for a this compound Precursor

Amino Acid ResiduePositionType of Interaction (Hypothetical)
Serine124Hydrogen bond with the carbonyl oxygen of the substrate
Histidine268Coordination with a metal cofactor, activating oxygen
Leucine180Hydrophobic interaction with the alkyl chain
Valine215Hydrophobic interaction with the alkyl chain
Phenylalanine301Hydrophobic interaction, shaping the binding pocket

Note: This table presents a hypothetical scenario for illustrative purposes.

Future Research Directions and Unexplored Avenues for Docosane 1,3 Diol

Development of Novel and Sustainable Synthetic Routes

The chemical synthesis of long-chain 1,3-diols like docosane-1,3-diol presents challenges in achieving high regio- and stereoselectivity. Future research should prioritize the development of efficient and environmentally benign synthetic strategies.

Asymmetric Catalysis : A significant avenue for exploration is the application of modern asymmetric catalysis. Methods such as the direct asymmetric cross-aldol reaction of two different aldehydes, which has been successful for shorter-chain diols, could be adapted. organic-chemistry.org Developing organocatalysts or transition-metal catalysts (e.g., based on rhodium or copper) capable of controlling the stereochemistry at the C-3 hydroxyl group of the docosane (B166348) backbone is a critical goal. organic-chemistry.org

Biocatalytic Approaches : The use of whole-cell biocatalysts or isolated enzymes offers a green alternative to traditional chemical synthesis. researchgate.net Research could focus on identifying or engineering enzymes like hydroxylases, reductases, and dehydrogenases that can selectively act on docosane or its precursors to introduce the 1,3-diol functionality. Combining biocatalytic oxidation with esterification has been shown to improve diterminal oxidation of alkanes, a strategy that could potentially be modified for 1,3-diol synthesis. researchgate.net

Sustainable Feedstocks : Investigations into utilizing renewable feedstocks are paramount. Exploring pathways from fatty acids or other bio-based platform chemicals to this compound through catalytic or microbial routes would align with the principles of green chemistry. frontiersin.org

Elucidation of Complete Biosynthetic Pathways and Genetic Engineering for Production

This compound has been identified in the cuticular waxes of plants such as Ricinus communis and various Papaver species. researchgate.net However, the precise enzymatic steps leading to its formation are not fully understood.

Pathway Elucidation : It is hypothesized that 1,3-diols are biosynthetically related to homologous 3-hydroxyaldehydes, which have been found alongside them in plant waxes. researchgate.net Future research must focus on identifying and characterizing the enzymes responsible for the elongation of very-long-chain fatty acids and the subsequent reduction steps that lead to 3-hydroxyaldehydes and then to 1,3-diols. This can be achieved by studying model organisms like Ricinus communis. researchgate.net Parallels might be drawn from the biosynthesis of other long-chain diols, such as the docosane-1,14-diol structure in the alga Ochromonas danica, where the pathway is proposed to proceed from docosanoic acid via hydroxylation and subsequent reduction. nih.govacs.org

Genetic Engineering for Heterologous Production : Once the biosynthetic genes are identified, they can be transferred to a microbial chassis like Escherichia coli or Saccharomyces cerevisiae for scalable production. nih.gov Metabolic engineering strategies will be crucial to optimize precursor supply, enhance enzyme activity, and balance the metabolic flux between cell growth and diol production. researchgate.net Techniques could include overexpressing key pathway enzymes, deleting competing pathways, and optimizing cofactor availability (e.g., NADPH). nih.govresearchgate.net The successful engineering of E. coli for the production of other diols, such as 1,3-propanediol (B51772) and 1,4-butanediol, provides a robust framework for this endeavor. frontiersin.orgpnas.org

Exploration of Novel Chemical Transformations and Derivatizations

The two hydroxyl groups of this compound offer reactive sites for a wide range of chemical modifications. Exploring these transformations could lead to novel molecules with tailored properties.

Synthesis of Cyclic Derivatives : The 1,3-diol motif is a classic precursor for the synthesis of 1,3-dioxane (B1201747) and 1,3-dioxolane (B20135) derivatives. nih.govgoogle.com Reacting this compound with various aldehydes or ketones could yield a library of new compounds. These derivatives could be investigated for unique physicochemical properties or biological activities, similar to how other 1,3-dioxane derivatives have been studied as potential modulators of multidrug resistance in cancer cells. nih.gov

Polymer Chemistry : The diol functionality makes this compound a potential monomer for step-growth polymerization. Research into its condensation with dicarboxylic acids or diisocyanates could produce novel polyesters and polyurethanes. The long C22 alkyl chain would be expected to impart significant hydrophobicity, flexibility, and potentially unique thermal properties to the resulting polymers.

Esterification and Etherification : Selective esterification or etherification of the primary (C-1) and secondary (C-3) hydroxyl groups could generate a range of amphiphilic molecules. These derivatives could be explored for applications as surfactants, emulsifiers, or components in self-assembling systems.

Advanced Materials Integration and Performance Optimization

The unique structure of this compound—a long hydrocarbon tail with a polar diol head—suggests its potential for use in advanced materials.

Liquid Crystals : Bola-amphiphiles and other long-chain diols are known to exhibit liquid crystalline properties. For example, docosane-1,2,21,22-tetraol, a double-headed diol, forms a thermotropic smectic A-type mesophase. Future studies should investigate whether this compound or its derivatives can form liquid crystal phases, which could be useful in display technologies or as ordered reaction media.

Phase Change Materials (PCMs) : Long-chain alkanes like docosane are used in thermal energy storage as PCMs. researchgate.net this compound could be integrated into shape-stabilized PCMs, where a supporting matrix prevents leakage of the molten alkane. researchgate.net The diol itself, or polymers derived from it, could potentially act as this supporting matrix, creating a new class of organic composite PCMs.

Nanomaterials and Surface Modification : The hydroxyl groups can be used to anchor the molecule to the surface of nanoparticles or other substrates, modifying their surface properties. This could be used to create hydrophobic coatings or to functionalize nanomaterials for specific applications in catalysis or drug delivery.

Deeper Understanding of Biological Functions and Ecological Impact

While this compound is known as a component of plant cuticular wax, its specific biological roles and broader ecological significance are not well defined. researchgate.net

Role in Plant Physiology : The primary function of cuticular wax is to protect the plant from desiccation, UV radiation, and pathogens. Research is needed to determine the specific contribution of this compound to the structural integrity and physicochemical properties of this protective layer. Does its presence influence the permeability of the cuticle or interactions with insects and microbes?

Ecological Biomarker Potential : Other long-chain diols, particularly 1,13-, 1,14-, and 1,15-diols, are widely used as molecular proxies in paleoceanography and paleoclimatology to reconstruct past sea surface temperatures and identify upwelling conditions. frontiersin.orgcopernicus.orgpnas.orgawi.de A critical area for future research is to investigate whether this compound and other 1,3-diols are preserved in sediments and if their distribution correlates with specific environmental parameters. This could potentially establish them as novel biomarkers for terrestrial input or specific paleoecological conditions. frontiersin.orgcopernicus.org

Integration of Multi-Omics and Advanced Computational Approaches

A modern, systems-level approach is essential to accelerate research and deepen the understanding of this compound.

Multi-Omics Analysis : To uncover the biosynthetic pathway, a multi-omics strategy combining genomics, transcriptomics, proteomics, and metabolomics should be applied to this compound-producing organisms like Ricinus communis. researchgate.net By correlating gene expression profiles with the abundance of metabolites (including the diol and its likely precursors), candidate genes for the biosynthetic enzymes can be identified. nih.gov This approach has been successfully used to investigate the effects of other diols and to elucidate complex biosynthetic pathways. nih.govoup.com

Computational Modeling : Density Functional Theory (DFT) and other computational chemistry methods can be employed to predict the properties of novel this compound derivatives, model their conformations, and understand their interactions within materials or with biological targets. mdpi.comrsc.org For instance, modeling could help in designing polymers with specific thermal properties or in predicting the self-assembly behavior of amphiphilic derivatives. These computational tools can guide and prioritize experimental work, saving time and resources.

Table 1: Natural Occurrence of Homologous Long-Chain 1,3-Alkanediols in Plants

This table details the identification of this compound and related compounds in the cuticular waxes of various plant species. Data is compiled from research by Jetter et al. researchgate.net

CompoundCarbon Chain LengthPlant Source(s)
This compound C22Papaver orientale, Papaver somniferum, Ricinus communis
Tetracosane-1,3-diolC24Ricinus communis
Hexacosane-1,3-diolC26Ricinus communis
Octacosane-1,3-diolC28Ricinus communis

Table 2: Summary of Proposed Future Research Strategies for this compound

This table summarizes the key research avenues, methodologies, and potential outcomes discussed in this article.

Research AreaProposed MethodologiesPotential Outcomes & Applications
Sustainable Synthesis Asymmetric catalysis, BiocatalysisEfficient, stereocontrolled, and green production routes.
Biosynthesis & Genetic Engineering Multi-omics (genomics, transcriptomics), CRISPR/Cas9, Microbial fermentationIdentification of biosynthetic genes; Scalable production in engineered microbes.
Chemical Derivatization Acetal (B89532) formation, Polymerization, EsterificationNovel 1,3-dioxanes, polyesters, polyurethanes, and amphiphilic surfactants.
Advanced Materials Polarizing microscopy, Differential scanning calorimetry (DSC)Development of liquid crystals, phase change materials (PCMs), and functional coatings.
Biological & Ecological Function Plant physiology studies, Sedimentary core analysisUnderstanding of its role in plant defense; New paleoecological biomarkers.
Computational Approaches Density Functional Theory (DFT), Molecular dynamics (MD) simulationsPrediction of derivative properties; rational design of new materials and molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Docosane-1,3-diol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenation of unsaturated precursors or hydroxylation of alkenes using oxidizing agents like osmium tetroxide. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact stereochemistry and yield. For example, hydrogenation at 60–80°C with palladium catalysts achieves >90% conversion, but side reactions may occur under prolonged heating . Characterization via NMR and mass spectrometry (e.g., [M+H]+ at m/z 343.35) is essential to confirm purity .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodological Answer : While this compound is not classified as hazardous under GHS, standard precautions apply:

  • Use PPE (gloves, lab coat) to avoid skin contact.
  • Work in a well-ventilated fume hood to minimize inhalation of aerosols.
  • Store in airtight containers at ambient temperatures to prevent oxidation .
    • Refer to Safety Data Sheets (SDS) for spill management (mechanical collection) and disposal (incineration per local regulations) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve hydroxyl and alkyl proton environments.
  • Mass Spectrometry : High-resolution MS (e.g., mzCloud) for molecular ion validation .
  • Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) to assess purity .
    • Cross-validate data using computational tools like the CSEARCH protocol to detect spectral discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Perform dose-response studies to clarify bioactive thresholds (e.g., IC₅₀ values in cytotoxicity assays).
  • Use structure-activity relationship (SAR) models to isolate the effects of hydroxyl positioning versus alkyl chain length .
  • Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9 for 4–8 weeks. Monitor degradation via LC-MS and quantify byproducts (e.g., ketones from oxidation) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under storage conditions .

Q. How can computational chemistry enhance the interpretation of this compound’s spectral data?

  • Methodological Answer :

  • Apply density functional theory (DFT) to simulate ¹³C NMR shifts and compare with experimental data .
  • Use cheminformatics platforms (e.g., PubChem) to cross-reference spectral libraries and flag anomalies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles : Control raw material purity (≥98%) and reaction parameters (e.g., stirring rate, inert atmosphere) .
  • Use statistical process control (SPC) charts to monitor yield and purity trends across batches .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing this compound’s physicochemical data?

  • Methodological Answer :

  • Multivariate Analysis : Principal component analysis (PCA) to correlate solubility, logP, and melting point across derivatives .
  • Error Propagation Models : Quantify uncertainty in kinetic studies using Monte Carlo simulations .

Q. How should researchers validate conflicting toxicity data for this compound?

  • Methodological Answer :

  • Conduct Ames tests and in vitro hepatocyte assays to assess mutagenicity and metabolic toxicity .
  • Compare results against structurally analogous diols (e.g., dodecane-1,12-diol) to identify structure-specific risks .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.